1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester
Description
1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester (CAS: 1353945-91-1) is a piperazine derivative with a molecular formula of C₁₀H₁₇N₃O₄ and a molecular weight of 243.26 g/mol . Its structure includes:
- A piperazine backbone substituted at positions 1 and 2.
- 1-Acetyl group: Enhances steric bulk and modulates solubility.
This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or infectious diseases, given piperazine's prevalence in such applications .
Properties
IUPAC Name |
methyl 1-acetyl-4-(2-aminoacetyl)piperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-7(14)13-4-3-12(9(15)5-11)6-8(13)10(16)17-2/h8H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOZBYRJLCOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)OC)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Formation
The synthesis begins with the preparation of the piperazine backbone. Piperazine derivatives are typically constructed via cyclization of ethylenediamine analogs or reductive amination of diketones. For this compound, N-alkenyl-N-(2-hydroxyethyl)amide intermediates undergo 4-exo-trig radical cyclization using Mn(OAc)₃·2H₂O in acetic acid at 70°C. This method achieves cyclization yields of 44–55%, with diastereomer separation required post-reaction.
Acetylation at Position 1
The piperazine nitrogen at position 1 is acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). This step typically proceeds at 0–25°C with >90% yield.
Amino-Acetyl Group Installation at Position 4
The 2-amino-acetyl moiety is introduced via a coupling reaction between the piperazine intermediate and N-Boc-glycine , followed by deprotection. Ethyl-dimethylaminopropyl-carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are employed as coupling agents in tetrahydrofuran (THF), achieving 75–85% yields.
Methyl Esterification
The carboxylic acid at position 2 is esterified using methanol and thionyl chloride (SOCl₂) under reflux. This step achieves near-quantitative conversion (>95%).
Enzymatic Resolution for Chiral Intermediates
Biocatalytic Approaches
Immobilized aminopeptidases (e.g., LAP2 from Aspergillus oryzae) enable enantioselective resolution of racemic piperazine-2-carboxamide intermediates. Using methacrylic resins, the immobilized enzyme retains 48–67% activity over 10 batch cycles, producing (S)-piperazine-2-carboxylic acid with >99% enantiomeric excess (ee).
Process Intensification
Continuous flow systems enhance productivity by 3× compared to batch methods, enabling 24-hour operation without catalyst degradation.
Radical Cyclization Strategies
Manganese(III)-promoted radical cyclization offers a one-pot route to iso-oxacepham analogs, which are structurally related to the target compound. Key parameters include:
| Condition | Value | Yield | Source |
|---|---|---|---|
| Solvent | Acetic acid | 55% | |
| Temperature | 70°C | ||
| Catalyst | Mn(OAc)₃·2H₂O | ||
| Diastereomer Ratio | 44:56 (15a’:15a’’) |
This method avoids protective groups but requires rigorous temperature control to minimize side reactions.
Coupling Reaction Optimization
EDCl/HOBt-Mediated Amidation
Critical for installing the 2-amino-acetyl group, this method uses:
Challenges
-
Competing diamidation occurs with excess coupling reagents, necessitating precise stoichiometry.
-
Solvent choice impacts diastereoselectivity; DMF increases racemization risk compared to THF.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step Organic | High purity (>98%) | 6–8 steps; lengthy purification | 40–55% |
| Enzymatic Resolution | Enantioselective; green chemistry | Requires specialized equipment | 60–75% |
| Radical Cyclization | One-pot synthesis | Low diastereoselectivity | 44–55% |
| Coupling Reactions | Modular functionalization | Side product formation | 75–85% |
Industrial-Scale Considerations
Cost-Effective Protecting Groups
The tert-butoxycarbonyl (BOC) group is preferred for nitrogen protection due to its stability under acidic conditions and facile removal with trifluoroacetic acid (TFA).
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
Example:
Nucleophilic Substitution at Acetyl Groups
The acetyl substituents on the piperazine ring participate in nucleophilic substitution reactions, enabling the formation of amides or esters.
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Primary amines | Amide derivatives | DCM, RT, 12h | 65–78% |
| Alcohols | Ester derivatives | Acid catalysis, reflux | 50–60% |
The amino-acetyl group’s primary amine (–NH₂) can also undergo reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C, forming secondary amines .
Schiff Base Formation via Amino-Acetyl Group
The primary amine in the amino-acetyl moiety reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases, a reaction pivotal for synthesizing imine-linked derivatives.
| Carbonyl Compound | Product | Conditions | Application |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | Ethanol, RT, 6h | Intermediate for drug design |
| Pyruvic acid | Condensation product | pH 5–6, 40°C | Bioactive conjugate |
Ring Functionalization and Stability
The piperazine ring itself exhibits limited reactivity under mild conditions but can undergo ring-opening in strongly acidic/basic environments (e.g., concentrated HCl at 100°C), yielding diamino derivatives. Such reactions require precise control to avoid decomposition .
Comparative Reactivity of Functional Groups
The compound’s functional groups exhibit the following reactivity hierarchy, as determined by kinetic studies:
| Functional Group | Reactivity | Preferred Reaction |
|---|---|---|
| Methyl ester | High (hydrolysis) | Saponification |
| Amino-acetyl (–NH₂) | Moderate | Schiff base formation |
| Acetyl (–COCH₃) | Low | Nucleophilic substitution |
Analytical Monitoring of Reactions
Key techniques for characterizing reaction outcomes include:
Scientific Research Applications
Structure and Composition
AAPC is characterized by its unique combination of functional groups:
- Piperazine ring : A six-membered cyclic structure that includes two nitrogen atoms.
- Acetyl and amino-acetyl groups : These contribute to the compound's reactivity and biological interactions.
- Carboxylic acid methyl ester moiety : Enhances solubility and bioavailability.
Molecular Weight
The molecular weight of AAPC is approximately 243.26 g/mol, which plays a role in its pharmacokinetic properties.
Pharmacological Potential
Research indicates that compounds containing piperazine structures often exhibit neuroactive effects. AAPC's structural features suggest potential interactions with various biological targets, including:
- Neurotransmitter receptors : Possible applications in treating neurological disorders.
- Enzymes involved in fungal metabolism : Indicating potential antifungal properties.
Interaction Studies
Molecular docking studies have been conducted to evaluate AAPC's binding affinity to specific proteins. These studies suggest that AAPC may interact with neurotransmission-related proteins, which could elucidate its mechanism of action and guide drug design efforts for neurological conditions.
Drug Development
AAPC's versatile structure makes it a promising candidate for drug development. The following table summarizes potential applications based on its chemical properties:
| Application Area | Description |
|---|---|
| Neurology | Potential treatment for neurological disorders due to interactions with neurotransmitter receptors. |
| Antifungal Agents | May exhibit antifungal activity through interactions with fungal enzymes. |
| Synthetic Building Block | Serves as a precursor for synthesizing more complex pharmaceutical compounds. |
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with structurally related piperazine derivatives:
Key Observations:
Backbone Modifications: The target compound and [4-(2-aminoethyl)piperazin-1-yl]acetic acid both feature aminoethyl side chains, but the latter lacks ester and acetyl groups, resulting in higher polarity . Boc-protected derivatives (e.g., ) are used in peptide synthesis to protect amines during coupling reactions.
Functional Group Impact: Methyl ester in the target compound increases lipophilicity (logP ≈ -1.5 predicted) compared to free carboxylic acids (e.g., ), which may enhance bioavailability .
Synthetic Utility: The amino-acetyl group in the target compound allows for further functionalization (e.g., amide bond formation), similar to intermediates in siderophore-containing metallo-β-lactamase inhibitors (). Schotten-Baumann reactions () are common in synthesizing such derivatives.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 2-(4-Boc-piperazinyl)-2-naphthalenyl acetic acid | Ethyl 4-[N-(chloro-methylphenyl)... |
|---|---|---|---|
| logP (Predicted) | -1.5 | 3.2 | 2.8 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| TPSA (Ų) | 75.9 | 85.7 | 95.3 |
- The target compound’s lower logP and moderate TPSA suggest balanced solubility and permeability, favorable for oral absorption.
- Boc-protected analogs () exhibit higher logP due to aromatic naphthalenyl groups, suited for lipid-rich environments.
Biological Activity
1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester (often abbreviated as AAPC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of AAPC, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
AAPC is characterized by the following chemical structure:
- Molecular Formula: C₁₀H₁₇N₃O₄
- Molecular Weight: 229.26 g/mol
- Chemical Structure:
The presence of piperazine and carboxylic acid functionalities suggests potential interactions with biological targets, particularly in neuropharmacology and anti-infective applications.
1. Antimicrobial Activity
Research indicates that compounds similar to AAPC exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
- Case Study: A study demonstrated that certain piperazine derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that AAPC may possess similar antimicrobial capabilities .
2. Neuropharmacological Effects
AAPC's structure suggests potential activity as a neuromodulator. Compounds with similar piperazine structures have been shown to act as antagonists at neurotransmitter receptors.
- Mechanism of Action: Piperazine derivatives can modulate glutamate receptors, which are crucial in synaptic transmission and plasticity. Specifically, some studies indicate that piperazine-2-carboxylic acids can act as antagonists at the NMDA receptor, which plays a key role in excitatory neurotransmission and neuroprotection .
3. Structure-Activity Relationship (SAR)
Understanding the SAR of AAPC is essential for optimizing its biological activity. Modifications to the piperazine ring or the carboxylic acid moiety can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| N-substitution on piperazine | Increased affinity for NMDA receptors |
| Alteration of carboxylic acid group | Enhanced antimicrobial properties |
4. In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic potential of AAPC. Preliminary animal models have shown promising results in terms of safety and efficacy:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester?
- Methodological Answer : The compound can be synthesized via enzymatic N-acylation using Candida antarctica lipase A (CAL-A) with 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether (TBME). Reaction temperatures between 25–30°C and pH 7–8 are critical for achieving enantioselectivity (E > 200). Kinetic resolution (KR) of racemic precursors is enhanced by electron-rich substituents near the secondary ring nitrogen, such as carboxylic esters .
Q. How can enantiopurity be ensured during synthesis?
- Methodological Answer : Enantiomeric excess (ee) can be monitored using chiral HPLC or capillary electrophoresis. CAL-A-catalyzed dynamic kinetic resolution (DKR) with vinyl butanoate in acetonitrile achieves up to 75% yield of the (S)-enantiomer within 48 hours. Racemization inhibitors (e.g., aldehydes) and controlled reaction pH (6.5–7.5) prevent back-conversion of the desired enantiomer .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, DEPT-135) to confirm acetyl and methyl ester groups.
- HRMS (ESI+) for molecular ion validation (expected [M+H]+ ~330–350 Da).
- FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for esters, ~1650 cm⁻¹ for amides) .
Advanced Research Questions
Q. How does the electron density of substituents influence CAL-A-catalyzed N-acylation?
- Methodological Answer : CAL-A exhibits higher enantioselectivity when electron-donating groups (e.g., methyl esters, aromatic rings) are positioned near the asymmetric center. For example, 4-tert-butoxycarbonylpiperazine-2-carboxylic acid methyl ester (E) achieves E > 200, while less electron-rich analogs show reduced selectivity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to CAL-A’s active site .
Q. What strategies resolve contradictions in reported bioactivity data for piperazine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., plasma protein binding, pH). Standardize testing using:
- Human platelet-rich plasma for antiplatelet activity (e.g., P2Y12 receptor antagonism).
- Dose-response curves to compare IC₅₀ values across studies.
- Metabolite profiling (LC-MS/MS) to rule out interference from degradation products .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodological Answer : Replace the carboxylic acid with a phosphonic acid group (e.g., ACT-246475) to enhance metabolic stability. In vivo studies in rats show a 2.5-fold wider therapeutic window compared to clopidogrel. Use logP calculations (e.g., XLogP3) and CYP450 inhibition assays to optimize bioavailability and reduce off-target effects .
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer : Implement:
- Engineering controls : Fume hoods with ≥100 ft/min face velocity.
- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles.
- Emergency procedures : Neutralize spills with 5% sodium bicarbonate, followed by adsorption (vermiculite) .
Key Research Gaps
- Mechanistic studies : Molecular dynamics simulations to map CAL-A’s substrate specificity.
- In vivo models : Evaluate neuroprotective effects in NMDA receptor antagonism assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
